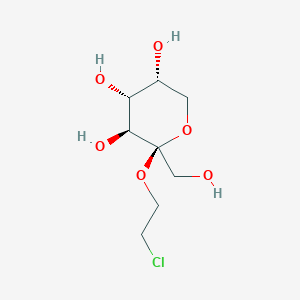

2-Chloroethyl-b-D-fructopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of chiral spiroacetals .

Mode of Action

It is synthesized through the reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature

Result of Action

It is suggested that the compound exhibits promise for the amelioration of various ailments, most notably cancer

Biochemical Analysis

Biochemical Properties

2-Chloroethyl-b-D-fructopyranoside plays a role in biochemical reactions as an intermediate in the synthesis of chiral spiroacetals . It interacts with enzymes, proteins, and other biomolecules through its chloroethyl group, which can undergo substitution reactions with nucleophilic anions such as azide (N3-), thiocyanate (NCS-), acetate (AcS-), and benzoate (BzO-) . These interactions can lead to the formation of various derivatives, which may have different biochemical properties and activities.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s ability to undergo substitution reactions suggests that it may modify proteins and enzymes within cells, potentially leading to changes in their activity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the compound may influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its activity and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. It is important to determine the threshold dose at which the compound begins to exhibit significant biological activity, as well as the dose at which toxicity occurs .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its fructopyranoside structure, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is important for determining its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular activity and function. The localization of the compound can also impact its stability and interactions with other biomolecules .

Preparation Methods

The synthesis of 2-Chloroethyl-b-D-fructopyranoside involves the reaction of D-fructose with 2-chloroethanol in the presence of hydrogen chloride at room temperature. This reaction yields highly crystalline this compound with a yield greater than 90% . The chloro substituent in the compound can be substituted by various nucleophilic anions such as azide (N3–), thiocyanate (NCS–), acetate (AcS–), and benzoate (BzO–) . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

2-Chloroethyl-b-D-fructopyranoside undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by nucleophilic anions like azide, thiocyanate, acetate, and benzoate.

Base-Catalyzed Reactions: Reaction with a base can lead to the formation of spiro-internal glycosides.

Tritylation: The glycoside can be tritylated to form 1-O-trityl ether.

Mesitylenesulphonylation: This reaction yields 1,4-disulphonate as the major product.

Epoxide Formation: Treatment with base can selectively displace the 4-sulphonyloxy group to form epoxides.

Scientific Research Applications

2-Chloroethyl-b-D-fructopyranoside has several applications in scientific research:

Comparison with Similar Compounds

2-Chloroethyl-b-D-fructopyranoside can be compared with other similar compounds such as:

2-Chloroethyl-b-D-glucopyranoside: Similar in structure but differs in the sugar moiety.

2-Chloroethyl-b-D-mannopyranoside: Another similar compound with a different sugar component.

2-Chloroethyl-b-D-galactopyranoside: Differing in the sugar moiety, this compound also undergoes similar chemical reactions.

The uniqueness of this compound lies in its high yield synthesis and its versatility in undergoing various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name |

(2S,3S,4R,5R)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5-,6-,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKSWTOXDXZLNE-OOJXKGFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)OCCCl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCCl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[4-(Diethylsulfamoyl)phenyl]-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1224864.png)

![N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide](/img/structure/B1224865.png)

![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1224868.png)

![1-[[3-(9-Carbazolyl)-1-oxopropyl]amino]-3-(2-methylprop-2-enyl)thiourea](/img/structure/B1224870.png)

![2-[7-chloro-2,3-dioxo-4-(phenylmethyl)-1-quinoxalinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B1224872.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B1224873.png)

![PROP-2-EN-1-YL 2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B1224874.png)

![N-[5-[(2,6-dichlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1224876.png)

![N-(3-chlorophenyl)-2-[[2-(4-chlorophenyl)-6-oxo-1H-1,3,5-triazin-4-yl]thio]acetamide](/img/structure/B1224879.png)

![4-[3-(1-Naphthalenyl)prop-2-ynyl]-4-(3-phenylprop-2-ynyl)morpholin-4-ium](/img/structure/B1224883.png)

![N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1224888.png)